molecular formula C15H14N2OS2 B13362808 [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 64573-34-8

[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B13362808
CAS No.: 64573-34-8
M. Wt: 302.4 g/mol
InChI Key: WVABQQMDNXREEH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile (CAS: 64573-34-8) is a conjugated enylidene dinitrile derivative with the molecular formula C₁₅H₁₄N₂OS₂ . Its structure features:

  • A 4-methoxyphenyl group at the 1-position, providing electron-donating effects via the methoxy (-OCH₃) substituent.
  • Two methylsulfanyl (-SCH₃) groups at the 3,3-positions, contributing to steric bulk and sulfur-based reactivity.

This compound is part of a broader class of α,β-unsaturated carbonyl and nitrile derivatives, which are widely studied for applications in organic synthesis, materials science, and pharmaceuticals.

Properties

CAS No.

64573-34-8

Molecular Formula

C15H14N2OS2

Molecular Weight

302.4 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C15H14N2OS2/c1-18-13-6-4-11(5-7-13)14(12(9-16)10-17)8-15(19-2)20-3/h4-8H,1-3H3

InChI Key

WVABQQMDNXREEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C#N)C=C(SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the introduction of methylsulfanyl groups through thiolation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine: While specific medicinal applications may still be under investigation, the compound’s potential to act as a pharmacophore makes it of interest in the design of new therapeutic agents.

Industry: In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets would require further experimental validation, but its structure suggests it could modulate biological processes through binding or inhibition mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Ketone vs. Dinitrile Derivatives
Compound Name Substituent (R) Functional Group Molecular Formula CAS Key Features
[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile 4-OCH₃ Propanedinitrile C₁₅H₁₄N₂OS₂ 64573-34-8 High polarity, electron-deficient center
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 4-Cl Ketone C₁₁H₁₁ClOS₂ 41467-26-9 Electron-withdrawing Cl enhances electrophilicity; lower solubility
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 4-F Ketone C₁₁H₁₁FOS₂ 66868-93-7 Fluorine’s inductive effects increase stability

Key Differences:

  • The propanedinitrile group in the target compound enhances reactivity toward nucleophiles (e.g., amines, thiols) compared to ketones, which are more prone to electrophilic attacks .
  • Substituent Effects : The 4-methoxy group in the target compound improves solubility in polar solvents relative to chloro- or fluoro-substituted analogues .
Positional Isomerism
Compound Name Substituent Position Functional Group CAS Key Features
1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 2-CH₃ Ketone 56944-66-2 Steric hindrance reduces reactivity
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 2-Cl Ketone N/A Ortho-substitution destabilizes conjugation

Key Differences:

  • Ortho-substituents (e.g., 2-CH₃, 2-Cl) introduce steric hindrance, reducing planarity and conjugation efficiency compared to para-substituted analogues .

Biological Activity

[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile, also known by its CAS number 64573-34-8, is a compound that belongs to the class of chalcones, characterized by its unique structural features including methoxy and methylsulfanyl groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H14N2OSC_{15}H_{14}N_{2}OS, indicating the presence of two nitrogen atoms and a thiol group. The compound's structure contributes to its biological activity, particularly in the context of medicinal chemistry.

PropertyValue
IUPAC Name[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile
Molecular FormulaC15H14N2OSC_{15}H_{14}N_{2}OS
CAS Number64573-34-8
SolubilitySoluble in organic solvents

Pharmacological Properties

Chalcones are known for their diverse pharmacological effects. The specific biological activities of [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile include:

Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects : Research indicates that this compound may induce apoptosis in various cancer cell lines. It is believed to modulate key signaling pathways such as the STAT3 pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Properties : The compound has been reported to reduce inflammation in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for microbial growth and survival.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Several studies have explored the biological activity of related compounds within the chalcone family:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of chalcones possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Research : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that chalcone derivatives could significantly reduce cell viability through apoptosis induction (source: Cancer Letters).

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